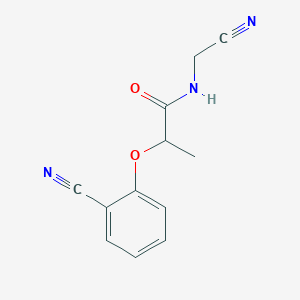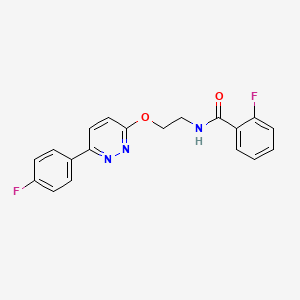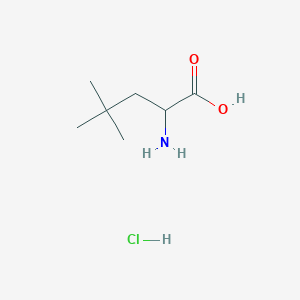![molecular formula C15H25NO2 B2768718 1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol CAS No. 1465405-91-7](/img/structure/B2768718.png)
1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and a prop-2-ynylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the prop-2-ynylamino group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the prop-2-ynylamino moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-ynylamino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Hydroxycyclopentyl)methylamino]methylcyclopentan-1-ol: Similar structure but lacks the prop-2-ynyl group.
1-[(1-Hydroxycyclopentyl)methylamino]methylcyclohexan-1-ol: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol is unique due to the presence of both the hydroxycyclopentyl and prop-2-ynylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-[[(1-hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-11-16(12-14(17)7-3-4-8-14)13-15(18)9-5-6-10-15/h1,17-18H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXGHARNWLUREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1(CCCC1)O)CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)

![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2768647.png)
![Ethyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2768649.png)


![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

